molecular formula C22H36N2O5S B1683177 Tirofiban CAS No. 144494-65-5

Tirofiban

Cat. No. B1683177
M. Wt: 440.6 g/mol
InChI Key: COKMIXFXJJXBQG-NRFANRHFSA-N
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Description

Tirofiban is an antiplatelet medication used to prevent blood clots from forming in the arteries of the heart after certain types of chest pain and heart attacks . It may also be used in patients who are having certain heart and blood vessel procedures . Tirofiban is a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, and inhibits platelet aggregation .


Synthesis Analysis

The synthesis of Tirofiban involves the reaction of compound 2 with N, N-dimethyl imide, sodium iodide, and compound 5 in the presence of potassium hydroxide . The reaction is carried out at 65-70°C for 15 hours, followed by the addition of water and isopropyl ether .


Molecular Structure Analysis

Tirofiban has a molecular formula of C22H36N2O5S . Its molecular weight is 440.597 g/mol . The structure of Tirofiban includes a butylsulfonylamino group, a phenylpropanoic acid group, and a piperidinylbutoxy group .


Chemical Reactions Analysis

Tirofiban is administered as an intravenous infusion . Its volume of distribution ranges from 21 to 87L, and it binds modestly to human plasma proteins at 64% . Tirofiban’s metabolism in humans is negligible, and most of the drug is excreted renally with systemic clearance ranging from 4.8 to 25.8 L/h .


Physical And Chemical Properties Analysis

Tirofiban is a small molecule . Its average mass is 440.597 Da, and its monoisotopic mass is 440.234497 Da . The calculated physico-chemical properties of Tirofiban suggest that it follows the Lipinski Rule-of-Five profile or 'druglikeness’ .

Scientific Research Applications

Safety and Efficacy in Acute Ischemic Stroke

Tirofiban, a glycoprotein IIb/IIIa receptor antagonist, has been evaluated for its safety and potential efficacy in patients with acute ischemic stroke. Studies like the Safety of Tirofiban in Acute Ischemic Stroke (SaTIS) trial have highlighted that Tirofiban may be safe when administered within a large time window after symptom onset and could potentially reduce mortality rates without significantly affecting the neurological or functional outcomes. The study's primary focus was on evaluating cerebral bleeding risks, which did not significantly differ between the Tirofiban and placebo groups, suggesting a favorable safety profile for acute moderate ischemic stroke treatments (Siebler et al., 2011).

Tirofiban in Acute Coronary Syndrome (ACS)

In the context of acute coronary syndrome (ACS), Tirofiban has been extensively used to prevent thrombotic complications during percutaneous coronary intervention (PCI). The drug's ability to induce vasorelaxation in the coronary artery through endothelium-dependent NO-cGMP signaling by activating the PI3K/Akt/eNOS pathway has been documented. This mechanism underlines Tirofiban's therapeutic effect on the no-reflow phenomenon observed during PCI and suggests its potential beyond merely serving as an antiplatelet agent (Xia et al., 2016).

Tirofiban in Endovascular Treatment

The efficacy and safety of Tirofiban combined with endovascular treatment in acute ischemic stroke have also been a subject of investigation. Studies assessing Tirofiban's use off-label have sought to determine whether it increases bleeding risks or improves outcomes in endovascular treatments. Evidence suggests Tirofiban, when used in conjunction with endovascular procedures, does not significantly increase bleeding risks and might contribute to improved patient outcomes (Pan et al., 2019).

Tirofiban and Endothelial Health

Beyond its antiplatelet and vasodilatory effects, Tirofiban has been shown to exert positive effects on endothelial health, promoting endothelial cell migration and proliferation. This action is facilitated through increased VEGF production and stimulation of migration and proliferation of endothelial cells, highlighting Tirofiban's role in endothelial repair and its potential therapeutic benefits in ACS treatment by promoting rapid endothelialization of damaged vessels (Giordano et al., 2014).

Safety And Hazards

Tirofiban is toxic and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Protective equipment, including chemical-resistant gloves and safety goggles, should be used when handling Tirofiban .

Future Directions

Despite promising results, further studies powered for clinical outcomes are needed to determine the efficacy of Tirofiban for functional endpoints . The recent findings from the TREND trial highlight the importance of exploring new treatment options for stroke patients and warranting further investigation .

Relevant Papers Several papers have been published on Tirofiban. A systematic review and meta-analysis of prospective studies investigated the safety and efficacy of Tirofiban and found that it did not increase the risk of intracerebral hemorrhage (ICH) and symptomatic intracerebral hemorrhage (sICH) but increased the risk of fatal ICH . Another study evaluated the safety and efficacy of intra-arterial administration of low-dose Tirofiban during endovascular therapy in patients with large ischemic core volumes on initial brain CT . The TREND trial aimed to confirm the efficacy and safety of a dual antiplatelet approach in patients with moderate-to-severe stroke .

properties

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKMIXFXJJXBQG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142373-60-2 (hydrochloride)
Record name Tirofiban [INN:BAN]
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DSSTOX Substance ID

DTXSID20162730
Record name Tirofiban
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Molecular Weight

440.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Tirofiban
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Solubility

Very slightly soluble, 3.17e-03 g/L
Record name Tirofiban
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Vapor Pressure

5.2X10-16 mmHg at 25 °C /Estimated/
Record name TIROFIBAN
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Mechanism of Action

Tirofiban is a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation. Platelet aggregation inhibition is reversible following cessation of the infusion of tirofiban., Tirofiban inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner.
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Product Name

Tirofiban

Color/Form

White solid

CAS RN

144494-65-5
Record name Tirofiban
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Record name Tirofiban
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223-225 °C
Record name TIROFIBAN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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